N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide is a complex organic compound characterized by its unique structural features
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H28N2O4S/c1-5-15-26-19(4)18(3)23(31(28,29)21-13-11-17(2)12-14-21)24(26)25-22(27)16-30-20-9-7-6-8-10-20/h6-14H,5,15-16H2,1-4H3,(H,25,27) |
InChI Key |
IHIMGFUMLBCFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide typically involves multiple steps, including the formation of the pyrrole ring, sulfonylation, and subsequent acetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide stands out due to its unique structural features and versatile reactivity. Its combination of a pyrrole ring, sulfonyl group, and phenoxyacetamide moiety provides distinct chemical and biological properties not commonly found in other compounds.
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Pyrrole Ring : A five-membered aromatic heterocyclic structure that contributes to its biological activity.
- Sulfonyl Group : Enhances the compound's interaction with biological targets.
- Phenoxyacetamide Moiety : Imparts additional pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 400.5 g/mol.
Research indicates that this compound exhibits anticancer properties primarily through the following mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit pathways involved in cell growth and migration, particularly in cancer cells.
- Interaction with Proteins : It interacts with mutant p53 and DNAJA1 proteins, which are implicated in cancer signaling pathways. This interaction disrupts the signaling cascade that promotes tumor growth and metastasis.
- Induction of Apoptosis : Studies suggest that the compound may promote programmed cell death in cancer cells, further contributing to its anticancer efficacy.
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro studies. Below is a summary of key findings:
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Inhibits proliferation and migration of cancer cells; induces apoptosis. |
| Protein Interaction | Binds to mutant p53, disrupting cancer cell signaling pathways. |
| Cell Viability | Reduces viability in specific cancer cell lines while sparing normal cells. |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Cancer Research : In a study focusing on breast cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating cell cycle arrest .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an effective therapeutic agent against specific cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
